molecular formula C22H32N4O4 B2984328 tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034532-82-4

tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2984328
CAS No.: 2034532-82-4
M. Wt: 416.522
InChI Key: QGDRPXCSOCTVGS-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a complex organic molecule featuring various functional groups. It's a key molecule of interest in medicinal chemistry due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically required. The starting materials can vary, but they often involve the coupling of tert-butyl 3-aminopiperidine-1-carboxylate with 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine. The coupling process can be facilitated by carbodiimide reagents in anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow chemistry to ensure high yields and purity. Optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations are crucial.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and piperidine moieties.

  • Reduction: Reduction reactions might focus on the pyrrolo[2,3-c]pyridinyl ketone group.

  • Substitution: Substitution reactions can occur at the piperidine or pyrrolopyridine rings, depending on the reaction conditions.

Common Reagents and Conditions::
  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitution may utilize reagents like alkyl halides.

Major Products Formed::
  • Oxidation: The formation of alcohols or carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

This compound has a diverse range of applications:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in constructing complex organic frameworks.

  • Biology: Its potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

  • Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery.

  • Industry: Potential use in developing new materials with specific properties due to its structural features.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent modifications of the targets.

Comparison with Similar Compounds

When compared with similar compounds, such as derivatives of 1H-pyrrolo[2,3-c]pyridine or piperidine carboxylates, this compound stands out due to its unique structural combination of these moieties. While similar compounds might also exhibit biological activities, the specific arrangement and functional groups of tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate confer unique properties and potential advantages in its applications. Examples of similar compounds include 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine derivatives and various piperidine carboxylates.

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Properties

IUPAC Name

tert-butyl 3-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-5-24-12-8-16-9-13-25(20(28)18(16)24)14-10-23-19(27)17-7-6-11-26(15-17)21(29)30-22(2,3)4/h8-9,12-13,17H,5-7,10-11,14-15H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDRPXCSOCTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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